molecular formula C12H12N2O B1206898 3-Amino-6-methyl-5-phenyl-2(1H)-pyridinone CAS No. 80390-90-5

3-Amino-6-methyl-5-phenyl-2(1H)-pyridinone

Cat. No.: B1206898
CAS No.: 80390-90-5
M. Wt: 200.24 g/mol
InChI Key: JQQHYGNDMWUCGL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of APP-201-533 involves the following steps:

    Starting Material: The synthesis begins with 3-pyridinecarboxylic acid.

    Reaction Conditions: The carboxylic acid group is converted to an amide group through a reaction with ammonia.

    Cyclization: The amide undergoes cyclization to form the pyridinone ring.

    Substitution: The methyl and phenyl groups are introduced through substitution reactions.

Industrial production methods for APP-201-533 are not widely documented, but the synthesis typically involves standard organic synthesis techniques such as amide formation, cyclization, and substitution reactions .

Chemical Reactions Analysis

APP-201-533 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine ring.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include oxides, dihydropyridine derivatives, and substituted pyridinones .

Scientific Research Applications

APP-201-533 has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of various substituents on the pyridinone ring.

    Biology: The compound is used to investigate the role of calcium sensitivity in cardiac muscle contraction.

    Medicine: APP-201-533 is being studied as a potential therapeutic agent for treating cardiac insufficiency by increasing calcium sensitivity in cardiac muscles.

    Industry: The compound’s unique properties make it a candidate for developing new cardiotonic drugs.

Mechanism of Action

APP-201-533 exerts its effects by increasing the calcium sensitivity and calcium affinity of cardiac contractile structures. This is achieved through its interaction with the troponin complex, specifically troponin I. The compound inhibits the cAMP-dependent protein kinase, which in turn affects the phosphorylation state of troponin I, leading to increased calcium sensitivity and enhanced cardiac muscle contraction .

Comparison with Similar Compounds

APP-201-533 is unique compared to other cardiotonic agents such as pimobendan and DPI 201-106. Unlike these compounds, APP-201-533 does not act through beta adrenoceptor stimulation or inhibition of Na+/K+ ATPase. Instead, it directly increases calcium sensitivity in cardiac muscles. Similar compounds include:

APP-201-533’s unique mechanism of action makes it a promising candidate for treating cardiac insufficiency without the side effects associated with other cardiotonic agents.

Biological Activity

3-Amino-6-methyl-5-phenyl-2(1H)-pyridinone (commonly referred to as 3AP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3AP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3AP is C12H12N2OC_{12}H_{12}N_2O, and it features a pyridinone core structure, which is known for its ability to interact with various biological targets. The presence of amino and phenyl groups contributes to its pharmacological profile.

Research indicates that 3AP exhibits a range of biological activities, particularly in the fields of oncology and inflammation. The compound has shown potential as an inhibitor of key kinases involved in cell signaling pathways, which are crucial for cancer progression and inflammatory responses.

Kinase Inhibition

  • Aurora Kinases : Studies have demonstrated that certain derivatives of 3AP can inhibit Aurora A and Aurora B kinases, which are vital for cell division. For instance, one study reported that a derivative displayed over 50% inhibition against these kinases at a concentration of 100 µM .
  • Other Kinases : Additional screening has revealed that 3AP derivatives also inhibit MPS1 and ABL kinases. The introduction of various substituents on the pyridinone ring has been shown to enhance inhibitory potency significantly .

Biological Activities

3AP has been evaluated for multiple biological activities:

  • Anticancer Activity : Various derivatives have been tested against cancer cell lines, exhibiting significant antiproliferative effects. For example, certain compounds showed IC50 values in the low micromolar range against HepG2 (liver cancer) and HeLa (cervical cancer) cells, indicating strong anticancer potential .
  • Anti-inflammatory Effects : Compounds derived from 3AP have demonstrated the ability to reduce the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo. This suggests a role in managing inflammatory diseases .

Case Study 1: Inhibition of Tubulin Polymerization

One notable study focused on a derivative of 3AP that inhibited tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This compound was found to bind at the colchicine site on tubulin, demonstrating its potential as an anticancer agent .

Case Study 2: In Vivo Anti-inflammatory Activity

In another study, a specific derivative was tested in LPS-injected mice models, showing significant reductions in microglial activation and astrocyte proliferation. This highlights its therapeutic potential for neuroinflammatory conditions .

Summary of Biological Activities

Activity TypeTarget/MechanismObserved EffectReference
Kinase InhibitionAurora A/B, MPS1>50% inhibition at 100 µM
AnticancerHepG2, HeLaIC50 values in low micromolar range
Anti-inflammatoryTNF-alpha releaseSignificant reduction in cytokine levels
Tubulin PolymerizationColchicine binding siteCell cycle arrest in G2/M phase

Properties

CAS No.

80390-90-5

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-amino-6-methyl-5-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C12H12N2O/c1-8-10(7-11(13)12(15)14-8)9-5-3-2-4-6-9/h2-7H,13H2,1H3,(H,14,15)

InChI Key

JQQHYGNDMWUCGL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=O)N1)N)C2=CC=CC=C2

Canonical SMILES

CC1=C(C=C(C(=O)N1)N)C2=CC=CC=C2

Key on ui other cas no.

80390-90-5

Synonyms

3-amino-6-methyl-5-phenyl-2(1H)-pyridinone
APP 201-533

Origin of Product

United States

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